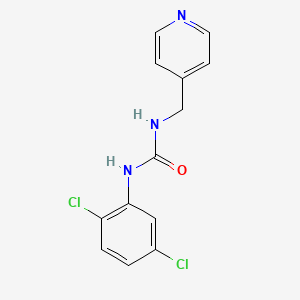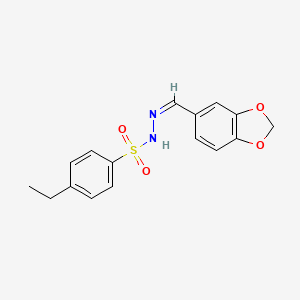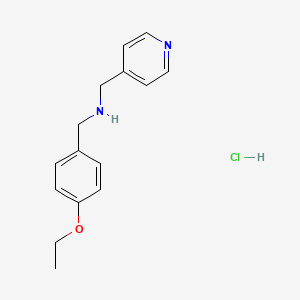
N-(2,5-dichlorophenyl)-N'-(4-pyridinylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DCPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPU is a urea derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
DCPU has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. DCPU has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DCPU has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DCPU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
DCPU exerts its therapeutic effects through various mechanisms, including the inhibition of protein kinase CK2, which is involved in cell proliferation and survival pathways, and the inhibition of NF-κB, which is involved in the regulation of inflammation and immune responses. DCPU has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
DCPU has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of signaling pathways, and reduction of oxidative stress and inflammation. DCPU has also been shown to have low toxicity and high selectivity towards cancer cells.
Advantages and Limitations for Lab Experiments
DCPU has several advantages for lab experiments, including its high purity, low toxicity, and high selectivity towards cancer cells. However, DCPU has some limitations, including its limited solubility in aqueous solutions and its potential instability under certain conditions.
Future Directions
There are several future directions for research on DCPU, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, such as infectious diseases and metabolic disorders, and the exploration of its combination with other drugs for enhanced therapeutic effects. In addition, further studies are needed to elucidate the precise mechanisms of action of DCPU and its effects on various signaling pathways.
Synthesis Methods
DCPU has been synthesized through various methods, including the reaction of 2,5-dichlorophenyl isocyanate with 4-pyridinemethanol in the presence of a base, and the reaction of 2,5-dichlorophenyl isocyanate with 4-pyridinecarboxylic acid in the presence of a base. These methods have been optimized to produce high yields of DCPU with purity greater than 95%.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-1-2-11(15)12(7-10)18-13(19)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMVLGARGIQUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5351704.png)
![(3aR*,7aS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5351718.png)

![4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5351739.png)

![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
amine hydrochloride](/img/structure/B5351778.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)
